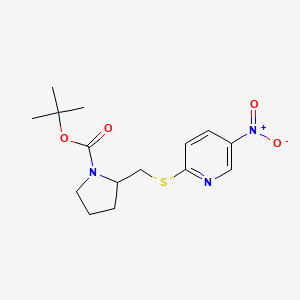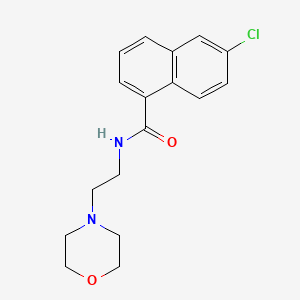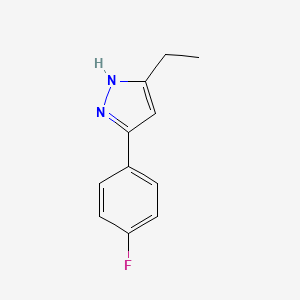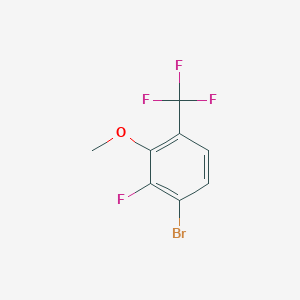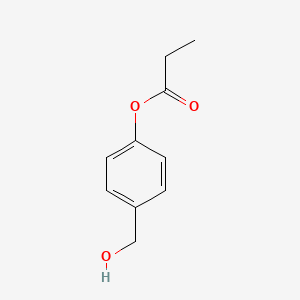
4-Hydroxy-1-methylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methylindoline-2,3-dione is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system with a hydroxyl group at the 4-position and a methyl group at the 1-position, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindoline-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the oxidation of indoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 4-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, alkyl groups using reagents like halogenating agents, nitrating agents, and alkyl halides.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and alkylated indole derivatives.
科学的研究の応用
4-Hydroxy-1-methylindoline-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its role as a fluorescent probe is based on the specific redox reaction between peroxynitrite and the indoline-2,3-dione moiety, leading to the release of the fluorophore . In medicinal applications, the compound’s biological activity is attributed to its ability to interact with cellular proteins and enzymes, modulating their function and leading to therapeutic effects .
類似化合物との比較
Isatin (1H-indole-2,3-dione): Shares a similar core structure but lacks the hydroxyl and methyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
4-Hydroxyindole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 4-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-5-3-2-4-6(11)7(5)8(12)9(10)13/h2-4,11H,1H3 |
InChIキー |
XSDXCJZXYIWMND-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)O)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


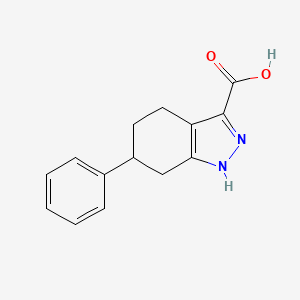
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
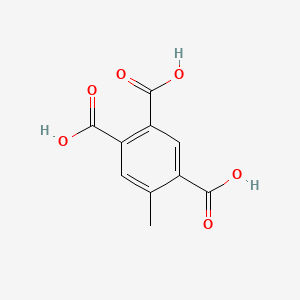
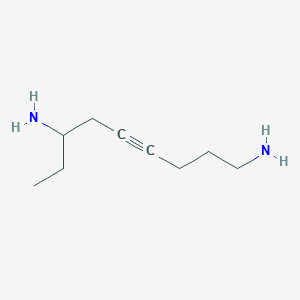
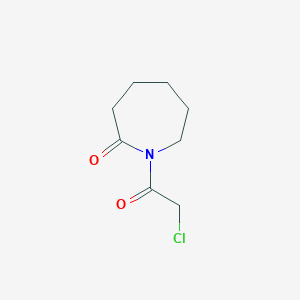
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
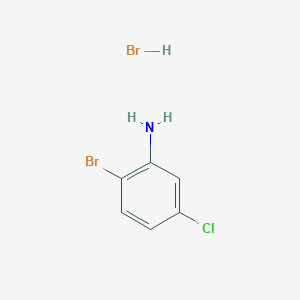
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
